molecular formula C30H46O8 B602806 17alpha-Neriifolin CAS No. 7044-31-7

17alpha-Neriifolin

Cat. No.: B602806
CAS No.: 7044-31-7
M. Wt: 534.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

17alpha-Neriifolin, a cardiac glycoside, primarily targets cancer cells . It has been found to be active in the SKOV-3 ovarian cancer cell line . The compound’s primary targets include proteins such as vimentin (VIM), pyruvate kinase, muscle (PKM), heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and transgelin (TAGLN1) . These proteins play a crucial role in the apoptotic signaling pathways .

Mode of Action

This compound interacts with its targets, leading to changes in the cell’s biochemical pathways . It induces apoptosis in cancer cells in a dose-dependent manner . The compound’s interaction with its targets results in the alteration of protein expression patterns, which can lead to modifications in apoptotic signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways, leading to downstream effects such as apoptosis . The compound’s interaction with its targets alters the expression of proteins involved in apoptosis, such as over-expression of anti-apoptotic proteins (e.g., Bcl-2, IAPs, and FLIP) and/or suppression or mutation of pro-apoptotic proteins (e.g., Bax, Apaf-1, caspase 8, and death receptors) .

Pharmacokinetics

It is known that the compound’s anti-proliferative activity is dependent on the 17beta configuration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its molecular configuration .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with its targets and the subsequent alteration of apoptotic signaling pathways . The compound has been found to be active with IC50 values of 0.01±0.001 in the SKOV-3 ovarian cancer cell line .

Biochemical Analysis

Cellular Effects

The cellular effects of 17alpha-Neriifolin are not well-studied. Related compounds with the 17beta configuration have been shown to have significant effects on cells. For example, 17betaH-neriifolin has been found to cause apoptosis in SKOV-3 ovarian cancer cells in a dose-dependent manner .

Molecular Mechanism

It is known that the 17beta configuration is critical for the anti-proliferative activity of these compounds . This suggests that the orientation of the hydroxyl group at the 17 position plays a crucial role in the interaction of these compounds with their molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Neriifolin typically involves the extraction of the compound from natural sources such as the unripe fruits of Cerbera manghas . The extraction process includes the use of methanol as a solvent, followed by purification steps involving n-hexane, ethyl acetate, and n-butanol . The compound can also be synthesized through chemical modification of related cardiac glycosides.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification methods used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: 17alpha-Neriifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Anticancer Properties

1. Mechanism of Action

Research indicates that 17alpha-Neriifolin exhibits significant anticancer effects through several mechanisms:

  • Induction of Apoptosis : In studies involving ovarian cancer cell lines (SKOV-3), this compound was shown to induce apoptosis in a dose-dependent manner. The compound demonstrated an IC50 value of 0.01 μM, indicating potent activity against these cancer cells . The apoptotic process was confirmed using the TUNEL assay, which highlighted DNA fragmentation typical of apoptosis .
  • Targeting Specific Pathways : The compound affects various proteins associated with apoptosis. Proteomic analyses identified proteins such as vimentin and pyruvate kinase that are involved in the cell death pathway triggered by this compound . Additionally, it was found to inhibit HOXA9-dependent transcription, a pathway implicated in acute myeloid leukemia (AML) progression .

2. Broad-Spectrum Anti-Cancer Activity

Beyond ovarian cancer, this compound has demonstrated anti-proliferative effects across multiple cancer types including breast, colorectal, and skin cancers. Its ability to inhibit cell proliferation was confirmed through various assays, suggesting a broad application in oncology .

Case Studies

1. In Vitro Studies

Several studies have provided insights into the effectiveness of this compound:

  • A study on breast and colorectal cancer cell lines confirmed its anti-proliferative effects and highlighted its potential as a therapeutic agent against multiple cancers .
  • In another study focusing on acute myeloid leukemia, the compound significantly suppressed cell proliferation by inhibiting HOXA9-dependent gene expression without altering HOXA9 mRNA levels .

2. Comparative Studies

Comparative studies with established chemotherapeutics like paclitaxel revealed that this compound exhibited superior efficacy in certain contexts. For instance, it showed nearly three times the anticancer effect compared to paclitaxel in SKOV-3 cells .

Potential Therapeutic Applications

Given its mechanisms of action and demonstrated efficacy against various cancers, this compound holds promise for future therapeutic applications:

  • Combination Therapy : Its use in combination with other chemotherapeutics could enhance treatment efficacy and overcome resistance seen with conventional therapies.
  • Targeted Therapy Development : Research into specific molecular targets affected by this compound may lead to the development of targeted therapies that minimize side effects while maximizing anticancer effects.

Summary Table of Research Findings

Study Focus Cancer Type Key Findings IC50 Value
Ovarian Cancer (SKOV-3)OvarianInduces apoptosis; significant anticancer effect0.01 μM
Multiple Cell LinesBreast, ColorectalAnti-proliferative effects confirmed across various cancersNot specified
Acute Myeloid LeukemiaAMLInhibits HOXA9-dependent transcription; induces apoptosisNot specified

Comparison with Similar Compounds

  • 17beta-Neriifolin
  • 17alpha-Deacetyltanghinin
  • Digitoxigenin derivatives

These compounds share structural similarities but differ in their biological activities and specific applications.

Biological Activity

17alpha-Neriifolin, a cardiac glycoside derived from various plant sources, particularly the Cerbera species, has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article delves into the compound's mechanisms of action, anticancer properties, and other biological effects, supported by data tables and case studies.

Overview of this compound

This compound is structurally related to other cardiac glycosides and has been studied for its potential therapeutic effects. It exhibits significant biological activity, particularly in inducing apoptosis in cancer cells and modulating various signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic signaling pathways. For instance, in SKOV-3 ovarian cancer cells, it was observed that the compound caused a dose-dependent increase in apoptotic cells, as evidenced by TUNEL assays and fluorescence microscopy .
  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to suppress cell proliferation in various cancer types. Research indicates that it targets multiple signaling pathways involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
  • Binding Activity on Na+/K+-ATPase : this compound has been reported to interact with Na+/K+-ATPase, which is crucial for maintaining cellular ion balance and is implicated in cancer cell survival .

Anticancer Effects

A summary of key findings related to the anticancer effects of this compound is presented below:

Study Cell Line IC50 Value (μM) Mechanism
Study 1SKOV-30.01 ± 0.001Apoptosis via TUNEL assay
Study 2THP-1 (AML)Not specifiedInhibition of HOXA9-dependent transcription
Study 3Hepatocellular carcinomaNot specifiedCell cycle arrest at S–G2/M phase

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Ovarian Cancer Treatment : In a study involving SKOV-3 cells, treatment with this compound resulted in significant apoptosis, suggesting its potential as a therapeutic agent for ovarian cancer. The study also identified specific proteins involved in the apoptotic process, such as vimentin and pyruvate kinase .
  • Acute Myeloid Leukemia (AML) : Another study focused on THP-1 cells demonstrated that this compound inhibited cell proliferation through transcriptional regulation mechanisms related to HOXA9, indicating its potential role in treating AML .
  • Neuroprotection : In animal models of hypoxia/ischemia, neriifolin exhibited neuroprotective effects, suggesting broader therapeutic implications beyond oncology .

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-SIMHPCIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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